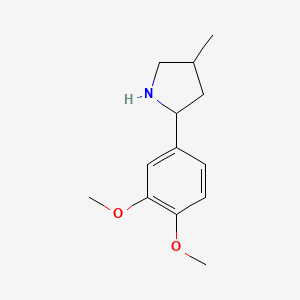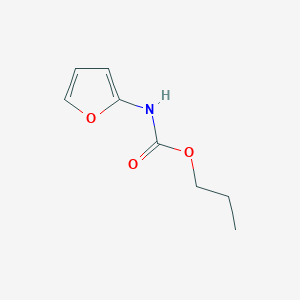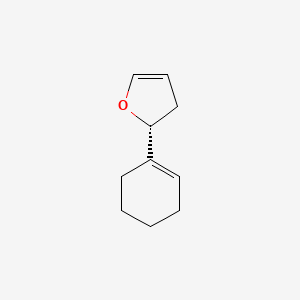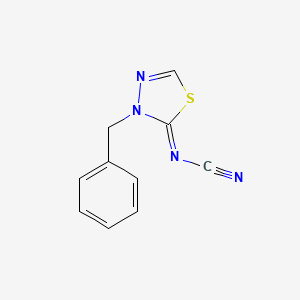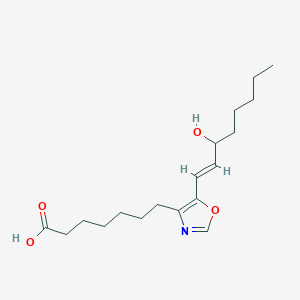
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an oxazole ring, a hydroxyl group, and a heptanoic acid chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid typically involves the formation of the oxazole ring followed by the attachment of the hydroxyoctenyl and heptanoic acid groups. Common synthetic routes include:
Oxazole Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Attachment of Hydroxyoctenyl Group: This step often involves the use of reagents like Grignard reagents or organolithium compounds to introduce the hydroxyl and alkene functionalities.
Heptanoic Acid Chain Addition: This can be done through esterification or amidation reactions, followed by hydrolysis to yield the final acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkene group can be reduced to form a saturated hydrocarbon.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is common.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of 7-(5-(3-Ketooct-1-en-1-yl)oxazol-4-yl)heptanoic acid.
Reduction: Formation of 7-(5-(3-Hydroxyoctyl)oxazol-4-yl)heptanoic acid.
Substitution: Formation of various substituted oxazole derivatives.
Scientific Research Applications
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Studied for its potential role in biological pathways and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and hydroxyl group play crucial roles in binding to enzymes or receptors, modulating their activity. This compound may influence signaling pathways, gene expression, or metabolic processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-thiazol-4-yl)heptanoic acid: Similar structure with a thiazole ring instead of an oxazole ring.
7-(5-(3-Hydroxyoct-1-en-1-yl)-1,3-imidazol-4-yl)heptanoic acid: Contains an imidazole ring.
Uniqueness
7-(5-(3-Hydroxyoct-1-en-1-yl)oxazol-4-yl)heptanoic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H29NO4 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
7-[5-[(E)-3-hydroxyoct-1-enyl]-1,3-oxazol-4-yl]heptanoic acid |
InChI |
InChI=1S/C18H29NO4/c1-2-3-6-9-15(20)12-13-17-16(19-14-23-17)10-7-4-5-8-11-18(21)22/h12-15,20H,2-11H2,1H3,(H,21,22)/b13-12+ |
InChI Key |
BRIUDSMMAJQHRX-OUKQBFOZSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C1=C(N=CO1)CCCCCCC(=O)O)O |
Canonical SMILES |
CCCCCC(C=CC1=C(N=CO1)CCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
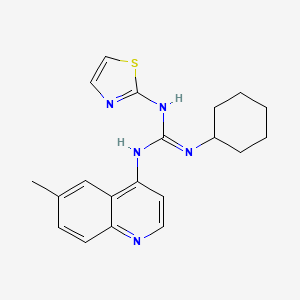

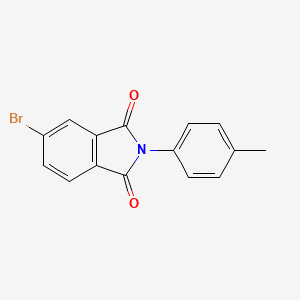
![6-Nitro-3-[(trichloromethyl)sulfanyl]-1,3-benzoxazol-2(3h)-one](/img/structure/B12895372.png)
